molecular formula C10H10N4 B14791643 1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl-

1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl-

Cat. No.: B14791643
M. Wt: 186.21 g/mol
InChI Key: DCKWIUMSNODRJU-UHFFFAOYSA-N
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Description

1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs

Preparation Methods

The synthesis of 1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine derivatives can lead to the formation of the indazole core. Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to facilitate the cyclization process . Industrial production methods often utilize optimized reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune regulation . By inhibiting IDO1, the compound can modulate immune responses and exhibit anticancer effects. Additionally, it can activate signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses such as apoptosis .

Comparison with Similar Compounds

1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

5-amino-1,3-dimethylindazole-6-carbonitrile

InChI

InChI=1S/C10H10N4/c1-6-8-4-9(12)7(5-11)3-10(8)14(2)13-6/h3-4H,12H2,1-2H3

InChI Key

DCKWIUMSNODRJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C(=C2)C#N)N)C

Origin of Product

United States

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